1-((4-Azidobutoxy)methyl)-4-methoxybenzene
Overview
Description
“1-((4-Azidobutoxy)methyl)-4-methoxybenzene” is an organic compound that contains an azide functional group . The azide group is known for its exceptional reactivity, making organic azides a highly versatile family of compounds in chemistry and the material sciences .
Molecular Structure Analysis
The molecular formula of “1-((4-Azidobutoxy)methyl)-4-methoxybenzene” is C11H14N6O . Its average mass is 246.268 Da and its monoisotopic mass is 246.122910 Da .Chemical Reactions Analysis
Azides are known for their participation in the “click reaction” between an azide and an alkyne, yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Scientific Research Applications
Synthesis of Novel Explosive Materials
Organic azides are known for their use in developing novel explosive materials. The azide group’s reactivity can be harnessed to create compounds with specific melting points and reduced toxicity compared to traditional explosives like TNT .
Click Chemistry
The azide group is a key player in click chemistry, particularly in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles. This reaction is highly valued for its regioselectivity and efficiency .
Heterocyclic Compound Synthesis
Azides can be used to synthesize heterocyclic compounds, such as quinolines and benzothiazines, through various reactions involving sulfanyl groups and heating processes .
Safety And Hazards
Future Directions
Organic azides have found applications in material sciences, particularly in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices . Future research may continue to explore these applications and develop safer and more efficient methods for synthesizing and handling azides.
properties
IUPAC Name |
1-(4-azidobutoxymethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-16-12-6-4-11(5-7-12)10-17-9-3-2-8-14-15-13/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOGSBPABQOSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Azidobutoxy)methyl)-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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